molecular formula C15H12O4 B3419171 Isoliquiritigenin CAS No. 13745-20-5

Isoliquiritigenin

Cat. No.: B3419171
CAS No.: 13745-20-5
M. Wt: 256.25 g/mol
InChI Key: DXDRHHKMWQZJHT-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoliquiritigenin (ISL) is a chalcone-type flavonoid predominantly found in Glycyrrhiza species (licorice). It exhibits diverse pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects . Pharmacokinetic studies highlight its moderate bioavailability, with biotransformation in the gut microbiota contributing to its active metabolites .

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRHHKMWQZJHT-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022466
Record name Isoliquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

961-29-5, 13745-20-5
Record name Isoliquiritigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=961-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoliquiritigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4,4'-Trihydroxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoliquiritigenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isoliquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4,4'-trihydroxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoliquiritigenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIHYDROXYCHALCONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 204 °C
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoliquiritigenin can be synthesized through various methods, including the Claisen-Schmidt condensation and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, to form the chalcone structure . The Horner-Wadsworth-Emmons reaction involves the reaction of phosphonates with aldehydes to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves extraction from licorice roots (Glycyrrhiza glabra) using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the compound .

Chemical Reactions Analysis

pH-Dependent Isomerization

Isoliquiritigenin reversibly isomerizes to the flavanone liquiritigenin under physiological conditions :

ConditionReactionOutcome
Neutral/Acidic pH (e.g., cell culture media)Chalcone → FlavanoneFavors liquiritigenin formation
Basic pHFlavanone → ChalconeReverts to This compound

This equilibration occurs rapidly in biological systems, with temperature further influencing the ratio of chalcone to flavanone .

Metabolic Reactions

This compound undergoes extensive phase I and II metabolism:

Phase I Metabolism

  • Intestinal Biotransformation : this compound is generated from precursors like isoliquiritin and liquiritin via hydrolysis in the gut .

PrecursorConversion Rate to this compound
IsoliquiritinHighest rate
LiquiritigeninModerate rate
LiquiritinLowest rate

Phase II Metabolism

  • Glucuronidation : Human liver microsomes convert this compound to monoglucuronides via UGT isoforms (e.g., UGT1A1, UGT1A3) . Kinetic parameters:

ParameterValue (Mean ± SE)
KmK_m (µM)1.2±0.31.2 \pm 0.3
VmaxV_{max} (pmol/min/mg)340±40340 \pm 40
CLintCL_{int} (µL/min/mg)280±60280 \pm 60
  • Sulfation and Glutathione Conjugation : Minor pathways observed in hepatic and intestinal models .

Enzyme Inhibition Mechanisms

This compound modulates enzyme activity through direct interactions:

β-Glucuronidase Activation

  • Lowers KmK_m by 48% and activation energy (EaE_a) by 6.31%, enhancing substrate affinity .

ParameterWithout ISLWith ISL (3:10 ratio)
KmK_m (mM)0.950.50
EaE_a (kJ/mol)43.740.9

Monoamine Oxidase (MAO) Inhibition

  • Competitive inhibition of MAO-A (IC50=0.72μMIC_{50} = 0.72 \, \mu M) and mixed inhibition of MAO-B (IC50=4.12μMIC_{50} = 4.12 \, \mu M) .

  • Binds MAO-A catalytic site with higher affinity (ΔG=7.44kcal/mol\Delta G = -7.44 \, \text{kcal/mol}) than the reference inhibitor harmine .

Covalent Modification of IKKβ

This compound suppresses T-cell activation by covalently binding to Cys46 of IKKβ, disrupting NF-κB signaling :

  • Kinase assays confirmed reduced IKKβ activity (>70%>70\% inhibition at 10 µM).

  • Transgenic mice (IKKβ C46A) showed resistance to this compound’s anti-inflammatory effects .

Antioxidant Reactions

This compound scavenges reactive oxygen species (ROS) via:

  • Direct electron donation from phenolic hydroxyl groups .

  • Upregulation of Nrf2/HO-1 pathway, enhancing cellular antioxidant defenses .

Scientific Research Applications

Neuroprotective Effects

Isoliquiritigenin has demonstrated potential in neuroprotection, particularly in the context of neurodegenerative diseases. Research indicates that ISL can inhibit human monoamine oxidase (hMAO), an enzyme linked to neurodegeneration. It shows competitive inhibition of hMAO-A and mixed inhibition of hMAO-B, which could be beneficial in treating conditions like Alzheimer's and Parkinson's diseases .

Key Findings:

  • Mechanism: ISL suppresses inflammation and oxidative stress by regulating the Nrf2/NF-κB signaling pathways .
  • Case Study: In a study involving BV2 microglial cells, ISL significantly reduced amyloid-beta-induced inflammation, suggesting its protective role against cognitive impairment .

Anti-Cancer Properties

This compound exhibits potent anti-cancer activities across various malignancies, including breast cancer and non-small cell lung cancer (NSCLC). It has been shown to inhibit cancer cell proliferation and induce apoptosis through several mechanisms.

Key Findings:

  • Breast Cancer: ISL inhibits angiogenesis and induces autophagy while sparing normal mammary epithelial cells . It also targets pathways involving EGFR mutations in NSCLC, demonstrating effectiveness against both sensitive and resistant cancer cell lines .
  • Mechanisms of Action: ISL affects multiple cancer-related pathways, including the miR-374a/PTEN/Akt axis, leading to reduced cell migration and proliferation .
Cancer TypeMechanism of ActionReference
Breast CancerInhibition of angiogenesis; apoptosis induction
Non-Small Cell LungInhibition of EGFR; apoptosis in TKI-resistant cells

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are significant for treating inflammation-associated diseases. It modulates various inflammatory pathways, including NF-κB and MAPK pathways.

Key Findings:

  • Mechanism: ISL inhibits pro-inflammatory cytokines while promoting anti-inflammatory responses through the Nrf2 pathway .
  • Case Study: In models of high-fat diet-induced obesity, ISL supplementation reduced adipose tissue inflammation and improved metabolic parameters .
ParameterEffect of this compoundReference
Adipose Tissue InflammationReduced inflammatory gene expression
Metabolic Syndrome SymptomsImproved glucose tolerance; reduced insulin resistance

Metabolic Effects

This compound has been studied for its impact on metabolic disorders, particularly obesity and diabetes. Its ability to modify gut microbiota composition suggests a novel approach to managing metabolic syndrome.

Key Findings:

  • Mechanism: ILG alters gut microbiota to favor beneficial bacteria associated with metabolic health .
  • Case Study: In murine models, ILG administration led to significant weight loss and improved insulin sensitivity compared to controls .

Mechanism of Action

Isoliquiritigenin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

ISL shares structural similarities with other flavonoids and chalcones, such as liquiritigenin, butein, scopoletin, liquiritin, and davidigenin. Key structural differences influence their biological activities and metabolic profiles:

Compound Structure Class Key Functional Groups Key Sources
Isoliquiritigenin Chalcone 4,2',4'-trihydroxychalcone Licorice, legumes
Liquiritigenin Flavanone 7-hydroxyflavanone Licorice, soy
Butein Chalcone 3,4,2',4'-tetrahydroxychalcone Peanuts, soybeans
Scopoletin Coumarin derivative 7-hydroxy-6-methoxycoumarin Artemisia species
Liquiritin Flavonoid glycoside Liquiritigenin-4'-O-glucoside Licorice

Pharmacokinetic and Metabolic Profiles

  • ISL vs. Liquiritigenin :

    • Both are interconvertible in the intestine, with liquiritin (a glycoside precursor) hydrolyzed to ISL and liquiritigenin .
    • Despite lower concentrations in licorice extract (0.014% ISL vs. 0.027% liquiritigenin), ISL exhibits comparable AUC (103.0 vs. 100.5 h·ng/mL) and elimination half-life (T1/2 = ~8 h) .
    • Mechanistic divergence : ISL inhibits TGF-β-mediated fibrosis, while liquiritigenin suppresses NF-κB and NLRP3 pathways .
  • ISL vs. Butein :

    • Butein demonstrates stronger neuroprotection (98.2% cell viability vs. ISL’s 94.9% at 5 μM) against H2O2-induced oxidative stress .
    • Epigenetic targets : Butein inhibits HDACs, whereas ISL targets DNMT1 and BRD4 .
Antioxidant and Neuroprotective Effects
Compound ROS Reduction (%) Cell Viability Recovery (%) Key Pathways Affected
This compound 96.2 ± 1.4 94.9 ± 3.9 SIRT1, Nrf2/ARE
Butein 99.1 ± 1.0 98.2 ± 4.0 HDAC inhibition, SIRT1
Scopoletin 100.0 ± 1.4 95.1 ± 4.7 Antioxidant enzyme induction

ISL and butein exhibit comparable ROS-scavenging capacity, but butein shows marginally superior cytoprotection in neuronal cells .

Antitumor Activity
  • ISL derivatives: Aminomethylated ISL derivatives (e.g., compound 15) achieve 71.68% tumor growth inhibition in vivo, outperforming native ISL . Amino acid ester derivatives further enhance solubility and antitumor efficacy .
  • Natural analogues : Davidigenin, structurally akin to ISL, shows dose-dependent anticancer activity via aldose reductase inhibition .
Reproductive Toxicity

ISL inhibits ovarian follicle growth and steroidogenesis at high doses (36–100 μM), raising concerns for reproductive health, whereas liquiritigenin lacks such effects .

Mechanism of Action Comparison

Compound Primary Targets Disease Relevance
This compound TGF-β, miR-374a/PTEN/Akt, DNMT1 Cancer, fibrosis, neurodegeneration
Liquiritigenin NF-κB, NLRP3, tau amyloid fibrils Chronic kidney disease, Alzheimer’s
Butein HDACs, SIRT1 Neurodegeneration, cancer

Clinical and Pharmacological Considerations

  • Bioavailability : ISL’s low water solubility limits clinical application, but polymeric micelles (e.g., F127/P123) enhance its oral bioavailability .
  • Synergistic effects : ISL combined with liquiritigenin amplifies anti-inflammatory and antioxidant outcomes in licorice-based formulations .

Biological Activity

Isoliquiritigenin (ILG), a chalcone derivative predominantly found in the roots of Glycyrrhizae Rhizoma, has garnered significant attention in recent years due to its diverse biological activities. This article will delve into the pharmacological properties of ILG, highlighting its anti-inflammatory, anti-cancer, and neuroprotective effects, among others.

This compound is chemically classified as 4,2′,4′-trihydroxychalcone. Its structure allows it to interact with various biological targets, leading to multiple therapeutic effects. Studies have shown that ILG acts as a competitive inhibitor of human monoamine oxidase A (hMAO-A) and exhibits mixed inhibition on hMAO-B, which is crucial for neurotransmitter metabolism in the brain .

1. Anti-Cancer Effects

This compound has demonstrated significant anti-tumor activity across various cancer cell lines:

  • Mechanism : ILG inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. It has been shown to downregulate proteins involved in the cell cycle such as cyclin D1 and p53 while inhibiting epithelial-mesenchymal transition (EMT) markers like E-cadherin and vimentin .
  • In Vivo Studies : In animal models, ILG administration resulted in reduced tumor growth when injected intraperitoneally into athymic nude mice .
Cancer TypeConcentrationEffect
A549 (Lung)20 µMInhibition of migration and induction of apoptosis
MCF-7 (Breast)18.5 µMCell cycle arrest via mTOR pathway

2. Anti-Inflammatory Properties

ILG exhibits potent anti-inflammatory effects, particularly in conditions like diabetic nephropathy:

  • Mechanism : ILG mitigates inflammation through the inhibition of MAPK signaling pathways and activation of Nrf2-mediated antioxidant responses. This dual action helps reduce oxidative stress and inflammatory cytokine production .
  • Case Study : In STZ-induced diabetic nephropathy models, ILG significantly improved renal function by reducing fibrosis markers such as COL-IV and TGF-β, thereby protecting against hyperglycemia-induced damage .
Inflammation ModelResult
STZ-induced Diabetic NephropathyReduced renal fibrosis and apoptosis
Macrophage ActivationDecreased TNF-α levels

3. Neuroprotective Effects

The neuroprotective potential of this compound is particularly relevant in the context of neurodegenerative diseases:

  • Mechanism : ILG protects neuronal cells from oxidative stress and apoptosis induced by glutamate toxicity. It enhances the expression of neuroprotective factors such as BCL-2 while reducing pro-apoptotic factors like BAX .
  • Research Findings : In models of vascular dementia, ILG has been shown to improve cognitive function through its neuroprotective actions .

Summary of Key Research Findings

The following table summarizes critical findings related to this compound's biological activities:

Activity TypeObserved EffectsReferences
Anti-CancerInduces apoptosis; inhibits cell migration
Anti-InflammatoryReduces cytokine production; protects renal function
NeuroprotectionPrevents neuronal death; enhances cognitive function

Q & A

Q. What are the primary molecular mechanisms through which isoliquiritigenin exerts its anti-tumor effects?

ISL induces apoptosis via upregulation of GADD153 (linked to cell cycle arrest) and modulates mitochondrial transmembrane potential (ΔΨm) in gastric cancer cells. It also inhibits MMP-9/TIMP-1 protease activity in glioma, reducing tumor invasiveness. Key methods include fluorescence-activated cell sorting (FACS) for cell cycle analysis, Western blotting for protein expression, and calcium flux assays using Fluo-3 probes .

Q. Which experimental models are commonly used to evaluate this compound's neuroprotective properties?

  • In vitro : H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells, assessed via DCF fluorescence for ROS levels and MTT assays for viability .
  • In vivo : Streptozotocin-induced cognitive impairment in mice, evaluated using the Morris water maze and immunofluorescence staining for tau phosphorylation .

Q. How is this compound quantified in plant extracts or pharmacological formulations?

High-performance liquid chromatography (HPLC) with SYBR Premix Ex Taq™ protocols is standard. For example, a 25 µl PCR system with 40 cycles (95°C denaturation, 60°C annealing) and 2−ΔΔCq analysis for gene expression linked to ISL biosynthesis in soybean .

Advanced Research Questions

Q. What experimental designs resolve contradictions in ISL's dose-dependent efficacy versus toxicity?

  • Comparative cytotoxicity assays : Parallel testing on tumor cells (e.g., DU145 prostate cancer) and normal cells (e.g., murine fibroblasts) using MTT assays. ISL shows selectivity (e.g., IC₅₀ = 262 µg/ml for pancreatic acinar tumor cells vs. minimal normal cell toxicity) .
  • Pharmacokinetic modeling : Noncompartmental analysis (WinNonlin) calculates AUC, Cmax, and t₁/₂ to optimize dosing .

Q. How do molecular docking studies validate ISL's interaction with therapeutic targets like HMG-CoA reductase or mTOR?

Docking scores (e.g., −6.740 for HMG-CoA reductase) and binding affinity analyses (AutoDock Vina) confirm ISL's inhibition of enzymatic activity. For neurodegenerative targets, ISL binds ERK2 and mTOR, validated via kinase activity assays and GSK-3β modulation .

Q. What methodological gaps exist in current ISL research on diabetic nephropathy (DN)?

Limited data on ISL's modulation of GLUT1 and Sirt-1/NFκB pathways in DN models. Proposed solutions:

  • In vivo : Streptozotocin-induced diabetic rats with qPCR/Western blotting for NLRP3 and oxidative stress markers (SOD2, catalase) .
  • Omics integration : Transcriptomic profiling to map ISL's impact on DN-related core targets (e.g., 53 identified via TCMSP) .

Data Contradiction Analysis

Q. Why do studies report variable ISL efficacy in prostate cancer models?

Discrepancies arise from cell line specificity (e.g., DU145 vs. LNCaP) and assay endpoints. For example:

  • DU145: G₂/M arrest dominates at 20 µM ISL.
  • LNCaP: S-phase arrest prevails at the same dose. Recommendation: Standardize FACS protocols and include p21/p53 pathway analysis to clarify context-dependent effects .

Methodological Best Practices

Q. How to optimize in vivo delivery of ISL for blood-brain barrier penetration?

  • Intraperitoneal vs. intracerebroventricular administration : ISL (2 mg/kg, 2-day regimen) showed improved cognitive outcomes in mice with Alzheimer’s-like pathology .
  • Nanocarriers : Liposomal encapsulation enhances bioavailability, as evidenced by AUCinf increases in pharmacokinetic studies .

Q. What controls are essential when assessing ISL's anti-inflammatory effects?

  • Positive controls : Dexamethasone for cytokine suppression (e.g., IL-6, TNF-α).
  • Negative controls : Vehicle-treated cohorts to isolate ISL-specific effects on NFκB or MAPK pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoliquiritigenin
Reactant of Route 2
Isoliquiritigenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.